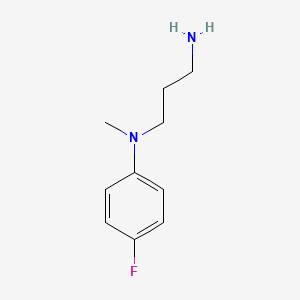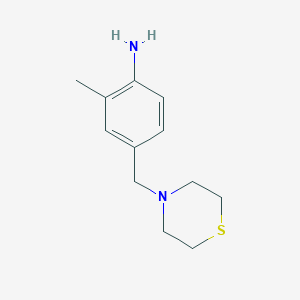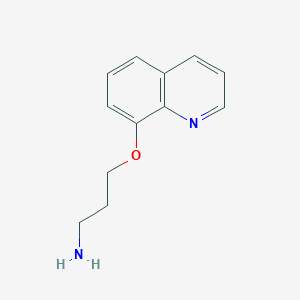![molecular formula C13H12F3N5O B1437709 N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine CAS No. 36108-05-1](/img/structure/B1437709.png)
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine
Descripción general
Descripción
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine (N4H6M2PG) is an organic compound with a molecular weight of 454.47 g/mol. It is a type of guanidine derivative, which is a cyclic organic compound with a nitrogen atom in the center of the ring structure. N4H6M2PG has been widely studied for its potential applications in various fields, such as the synthesis of pharmaceuticals, the production of biodegradable plastics, and the development of new materials.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Dimeric Crystal Structure : A study by Feng-qi He et al. (2006) described the synthesis of a similar compound, N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine, and its dimeric crystal structure. This compound showed weak herbicidal activity (Feng-qi He, Baolei Wang, & Zhengming Li, 2006).
Antifilarial Activity
- Antifilarial Evaluation : A study by M. Angelo et al. (1983) synthesized a series of N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]-2-pyrimidinyl]-N'-phenylguanidines for antifilarial evaluation, demonstrating the potential of pyrimidinyl guanidine derivatives in treating filarial infections (M. Angelo, D. Ortwine, D. Worth, L. M. Werbel, & J. Mccall, 1983).
Enzyme Inhibition Studies
- Inhibition of Dihydrofolic Reductase : B. R. Baker et al. (1965) investigated the effect of various pyrimidine derivatives, including those with a trifluoromethyl group, on enzymes like dihydrofolic reductase. This study contributes to understanding the biochemical interactions and potential therapeutic applications of these compounds (B. R. Baker & J. Jordaan, 1965).
Pharmaceutical Applications
- Synthesis of Nilotinib : Wang Cong-zhan (2009) discussed the synthesis of Nilotinib, an antitumor agent, involving a reaction with a trifluoromethylphenylamine derivative. This highlights the role of pyrimidinyl guanidine derivatives in the synthesis of complex pharmaceuticals (Wang Cong-zhan, 2009).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by N. Srinath et al. (2011) synthesized a variety of 2-amino-4-(3′-methyl-4′-hydroxyphenyl)-6-(substituted) pyrimidines, including those with guanidine hydrochloride, showing significant antimicrobial activity (N. Srinath, Y. R. Prasad, K. Mukkanti, & N. Agarwal, 2011).
Gene Expression Inhibition
- Inhibition of NF-kappaB and AP-1 Gene Expression : M. Palanki et al. (2000) investigated a series of substituted pyrimidines, including those with a trifluoromethyl group, for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests potential applications in regulating gene expression for therapeutic purposes (M. Palanki, P. Erdman, L. M. Gayo-Fung, et al., 2000).
Propiedades
IUPAC Name |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-[3-(trifluoromethyl)phenyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O/c1-7-5-10(22)20-12(18-7)21-11(17)19-9-4-2-3-8(6-9)13(14,15)16/h2-6H,1H3,(H4,17,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNIXWSCVYGZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



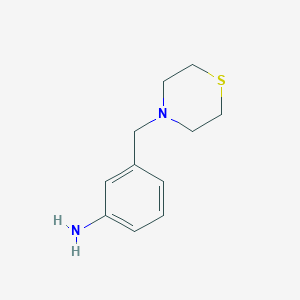
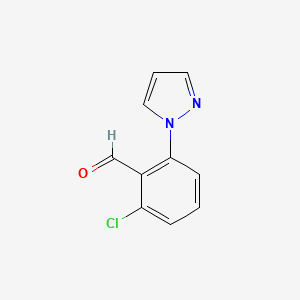
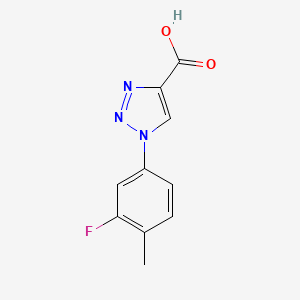
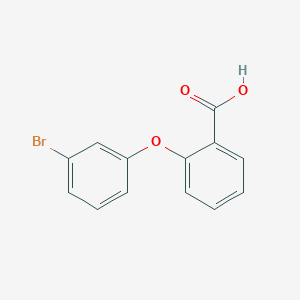
![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
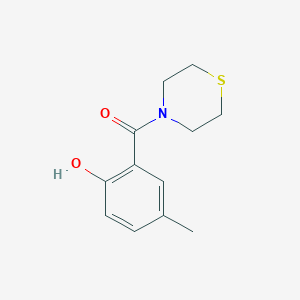
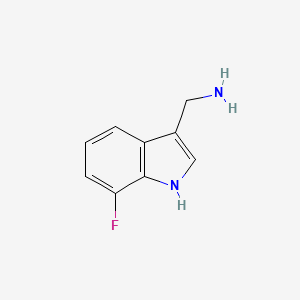
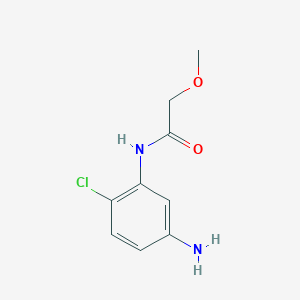
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
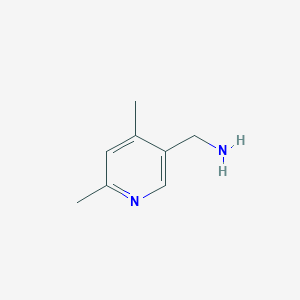
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
